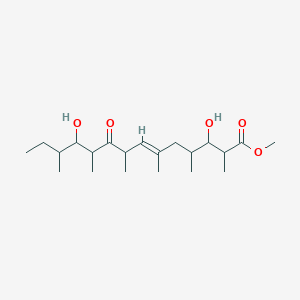
Ebelactone A, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebelactone A, methyl ester is a derivative of Ebelactone A, a naturally occurring β-lactone produced by the actinomycete Streptomyces aburaviensis. This compound is known for its potent inhibitory effects on esterases, lipases, and other enzymes, making it a valuable tool in biochemical research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ebelactone A, methyl ester typically involves the esterification of Ebelactone A. One common method includes the reaction of Ebelactone A with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation of Streptomyces aburaviensis, followed by extraction and purification of Ebelactone A. The purified Ebelactone A is then subjected to esterification to produce the methyl ester .
Chemical Reactions Analysis
Types of Reactions: Ebelactone A, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Ebelactone A, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactone chemistry and enzyme inhibition mechanisms.
Biology: Investigated for its inhibitory effects on esterases and lipases, which are crucial in various biological processes.
Medicine: Potential therapeutic applications due to its ability to inhibit enzymes involved in disease pathways.
Industry: Utilized in the development of enzyme inhibitors for agricultural and pharmaceutical industries.
Mechanism of Action
Ebelactone A, methyl ester exerts its effects by inhibiting the activity of esterases and lipases. The β-lactone ring of the compound interacts with the active site of these enzymes, forming a covalent bond with the serine residue in the enzyme’s active site. This covalent modification leads to irreversible inhibition of the enzyme, preventing it from catalyzing its substrate .
Comparison with Similar Compounds
Ebelactone B: Another β-lactone produced by Streptomyces aburaviensis, with similar inhibitory effects on esterases and lipases.
Hymeglusin: A β-lactone that inhibits HMG-CoA synthase, an enzyme involved in the mevalonate pathway.
Lipstatin: A β-lactone that inhibits pancreatic lipase and is used clinically as Orlistat for the treatment of obesity.
Uniqueness: Ebelactone A, methyl ester is unique due to its specific inhibitory effects on a broad range of esterases and lipases, making it a versatile tool in biochemical research. Its methyl ester derivative enhances its solubility and stability, facilitating its use in various experimental conditions .
Properties
IUPAC Name |
methyl (E)-3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxotetradec-6-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O5/c1-9-13(3)18(22)16(6)19(23)14(4)10-12(2)11-15(5)20(24)17(7)21(25)26-8/h10,13-18,20,22,24H,9,11H2,1-8H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGZXATJGSIDQ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C(C(C)C(=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(C(C)C(=O)C(C)/C=C(\C)/CC(C)C(C(C)C(=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














